![molecular formula C13H17N5O4 B14150138 9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine CAS No. 7687-50-5](/img/structure/B14150138.png)
9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine, also known as 2’,3’-O-Isopropylideneadenosine, is a derivative of adenosine. This compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 2’ and 3’ positions of the ribose moiety. It is commonly used as a biochemical reagent and has applications in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine typically involves the protection of adenosine. The process begins with the reaction of adenosine with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the isopropylidene derivative. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using crystallization or chromatography techniques to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at the 6-amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of nucleoside metabolism and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
作用机制
The mechanism of action of 9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine involves its interaction with various molecular targets. It can act as a substrate or inhibitor for enzymes involved in nucleoside metabolism. The isopropylidene group protects the hydroxyl groups, allowing the compound to participate in specific biochemical reactions without undergoing rapid degradation .
相似化合物的比较
Similar Compounds
- 2’,3’-O-Isopropylideneinosine
- 2’,3’-O-Isopropylideneguanosine
- 2’,3’-O-Isopropylidenecytidine
Uniqueness
9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine is unique due to its specific protective group, which provides stability and selectivity in biochemical reactions. This makes it particularly useful in studies where controlled reactivity is essential .
属性
CAS 编号 |
7687-50-5 |
|---|---|
分子式 |
C13H17N5O4 |
分子量 |
307.31 g/mol |
IUPAC 名称 |
6-(6-aminopurin-9-yl)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C13H17N5O4/c1-13(2)20-3-6-9(22-13)8(19)12(21-6)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16) |
InChI 键 |
XHZOUHXBGRSPRW-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC2C(O1)C(C(O2)N3C=NC4=C(N=CN=C43)N)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


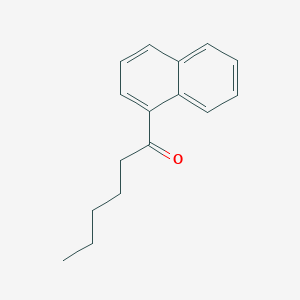
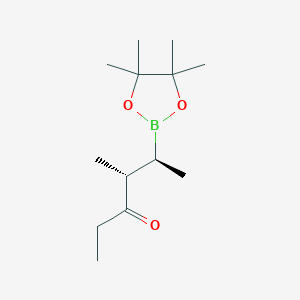
![[5-(2,5-Dichlorophenyl)furan-2-yl]-(4-methylpiperazin-1-yl)methanethione](/img/structure/B14150068.png)
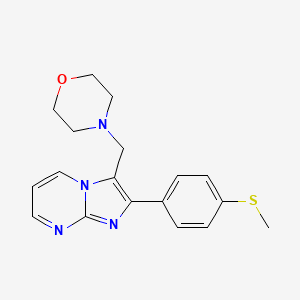
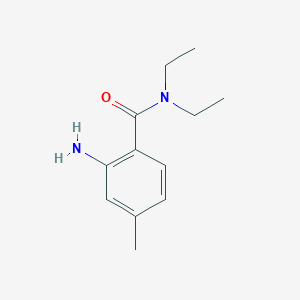
![(3S)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14150088.png)
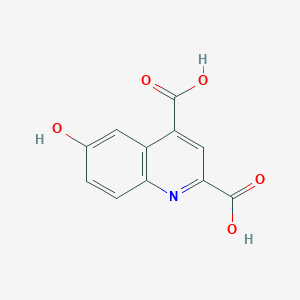
![N-[(trifluoromethyl)sulfonyl]glycine](/img/structure/B14150093.png)
![7'-chloro-2'-(4-methoxyphenyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14150099.png)

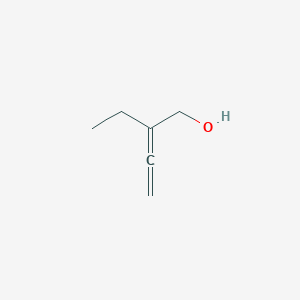

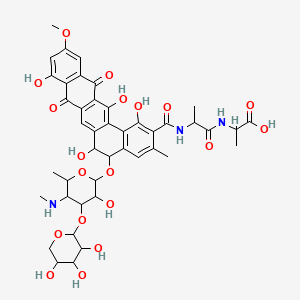
![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150116.png)
